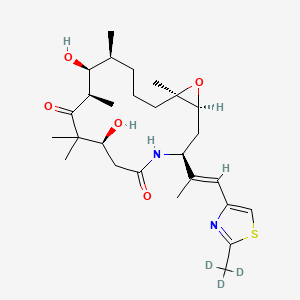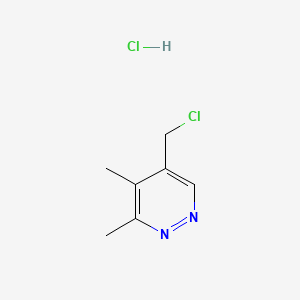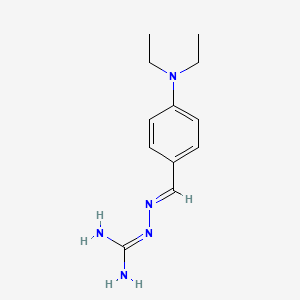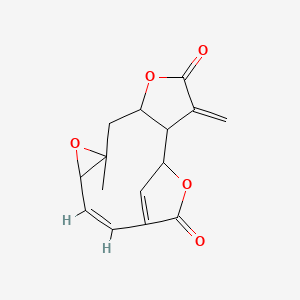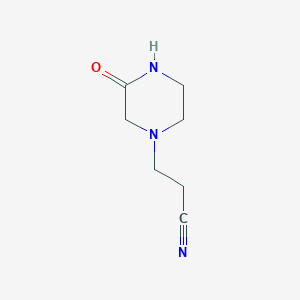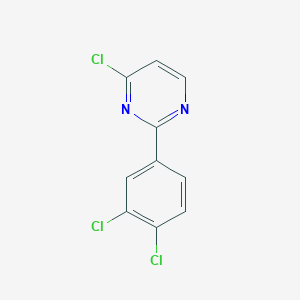
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant applications in the field of medicine and scientific research. This compound is known for its unique structure and properties, which make it a valuable subject of study in various domains, including chemistry, biology, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the following steps:
- Δ1 dehydrogenation .
Hydrolysis: of 9-OHPDC-M to 9-OHPDC.
Decarboxylation rearrangement: .
Dehydration: .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of engineered microbial strains and carefully controlled reaction conditions to achieve the desired product with high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions:
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substituting agents : Halogens, nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of various steroid compounds.
- Biology : Studied for its effects on cellular processes and signaling pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and hormonal disorders.
- Industry : Utilized in the production of corticosteroids and other pharmaceutical products .
Mecanismo De Acción
The mechanism of action of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of inflammatory responses. The pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparación Con Compuestos Similares
- 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione .
- 11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione .
Comparison: Compared to similar compounds, 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties. These differences make it a valuable compound for targeted research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12,16-18,25H,1,6-7,9-11H2,2-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 |
Clave InChI |
FOWNNVZRKGYHLF-NWUMPJBXSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


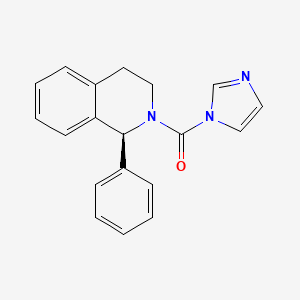

![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
